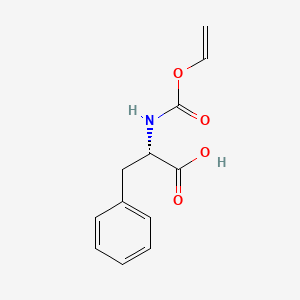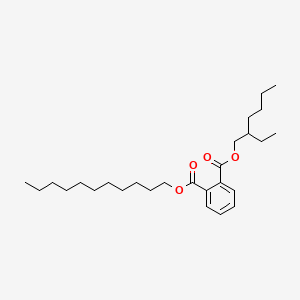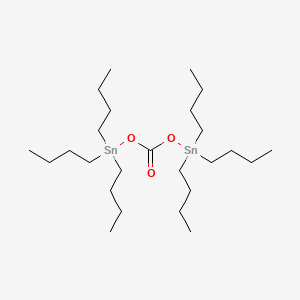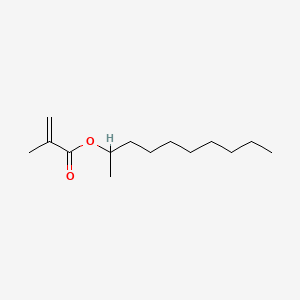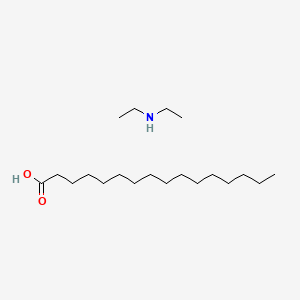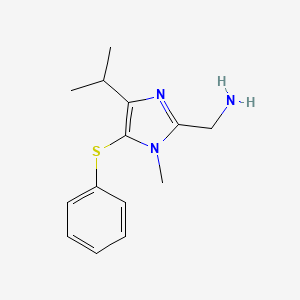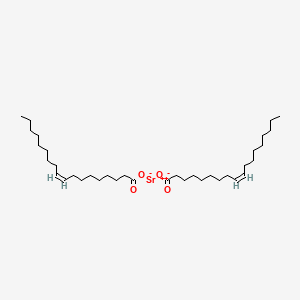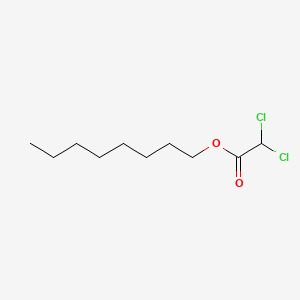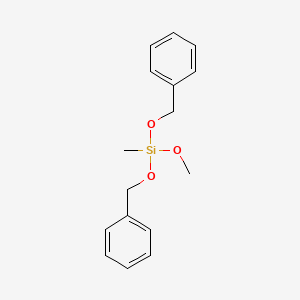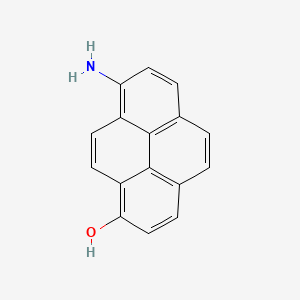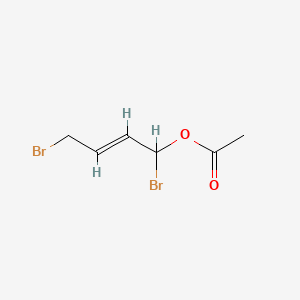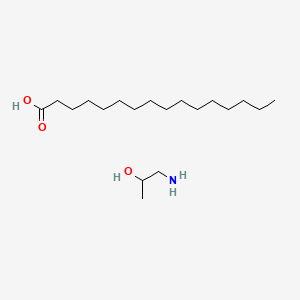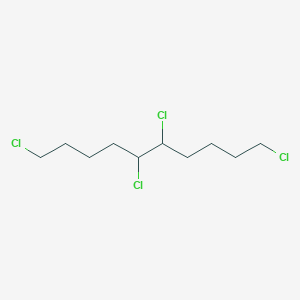
1,5,6,10-Tetrachlorodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5,6,10-Tetrachlorodecane is a chlorinated hydrocarbon with the molecular formula C10H18Cl4. This compound belongs to the class of chlorinated paraffins, which are widely used in various industrial applications due to their chemical stability and flame-retardant properties .
准备方法
Synthetic Routes and Reaction Conditions: 1,5,6,10-Tetrachlorodecane can be synthesized through the chlorination of decane. The process involves the addition of chlorine gas to decane under controlled conditions, typically in the presence of UV light or a radical initiator to facilitate the reaction. The chlorination process can be fine-tuned to achieve the desired degree of chlorination .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous chlorination in a reactor where decane is exposed to chlorine gas. The reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully controlled to ensure consistent product quality .
化学反应分析
Types of Reactions: 1,5,6,10-Tetrachlorodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated alcohols or acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated alkanes.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products:
Oxidation: Chlorinated alcohols and acids.
Reduction: Less chlorinated alkanes.
Substitution: Compounds with new functional groups replacing chlorine atoms.
科学研究应用
1,5,6,10-Tetrachlorodecane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of chlorinated hydrocarbons and their reactions.
Biology: Investigated for its effects on biological systems, particularly in studies related to environmental toxicity.
Medicine: Explored for potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: Utilized as a flame retardant and plasticizer in various industrial products
作用机制
The mechanism of action of 1,5,6,10-Tetrachlorodecane involves its interaction with biological membranes and enzymes. The compound can disrupt cell membranes, leading to cell lysis and death. It can also inhibit enzyme activity by binding to active sites, thereby interfering with metabolic processes .
相似化合物的比较
- 1,2,9,10-Tetrachlorodecane
- 1,2,5,6,9-Pentachlorodecane
- 1,2,5,6,9,10-Hexachlorodecane
Comparison: 1,5,6,10-Tetrachlorodecane is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Compared to other similar compounds, it may exhibit different levels of toxicity and environmental persistence .
属性
CAS 编号 |
102880-00-2 |
|---|---|
分子式 |
C10H18Cl4 |
分子量 |
280.1 g/mol |
IUPAC 名称 |
1,5,6,10-tetrachlorodecane |
InChI |
InChI=1S/C10H18Cl4/c11-7-3-1-5-9(13)10(14)6-2-4-8-12/h9-10H,1-8H2 |
InChI 键 |
QGQLFJYCDOAHGX-UHFFFAOYSA-N |
规范 SMILES |
C(CCCl)CC(C(CCCCCl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


